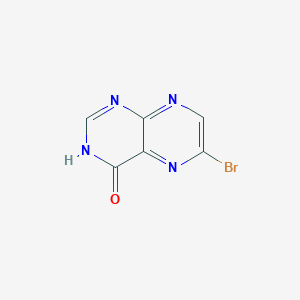

6-Bromopteridin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAASAUPOXFKTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC=NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742626 | |

| Record name | 6-Bromopteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192150-15-4 | |

| Record name | 6-Bromopteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromopteridin 4 3h One

Direct Synthesis Approaches to 6-Bromopteridin-4(3H)-one

The direct synthesis of the this compound core can be achieved through strategic ring-forming reactions. These methods focus on constructing the pyrazine (B50134) portion of the molecule onto a pre-existing, suitably substituted pyrimidine (B1678525) ring.

Condensation Reactions Employing Specific Pyrazine Precursors

The assembly of the pteridine (B1203161) ring system can be accomplished by constructing the pyrimidine ring onto a pyrazine precursor. thieme-connect.de This approach involves the condensation of a substituted 2,3-diaminopyrazine with a three-carbon component that forms the pyrimidine ring. To yield this compound, the starting material would need to be a 5-bromo-2,3-diaminopyrazine. The reaction pathway involves the formation of N-heterocyclic moieties, which can arise from the self-dimerization of α-aminocarbonyl compounds, followed by cyclization and condensation to afford the pyrazine ring. researchgate.net

The general principle of pteridine synthesis often involves the condensation reaction between a pyrimidine-4,5-diamine and a 1,2-dicarbonyl compound to construct the pyrazine ring. thieme-connect.de Adapting this to a pyrazine precursor route, a suitably substituted aminopyrazine carboxamide could be cyclized with an appropriate reagent to form the pyrimidinone ring.

One-Pot Synthetic Protocols for Brominated Pteridinone Nuclei

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer an efficient route to complex molecules like brominated pteridinones. researchgate.net Such a protocol for this compound could involve the initial formation of the pteridin-4(3H)-one core, followed by in-situ bromination. This approach reduces waste and simplifies purification processes. researchgate.net

The development of one-pot, three-component processes for other heterocyclic systems, such as 2,3-dihydrofurans and 4-arylpyrazolo[3,4-b]pyridin-6-ones, highlights the feasibility of this strategy. ncku.edu.twnih.gov For instance, a hypothetical one-pot synthesis could start with a 5,6-diaminopyrimidin-4(3H)-one, which is condensed with a glyoxal derivative to form the pteridinone ring, and then a brominating agent like N-Bromosuccinimide (NBS) is added to the same pot to achieve the final product. The efficiency of such a process depends on the compatibility of the reaction conditions for both the cyclization and bromination steps.

Regioselective Bromination Techniques for Pteridinone Systems

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount when functionalizing heterocyclic systems. For pteridinones, introducing a bromine atom specifically at the 6-position requires carefully chosen reagents and conditions.

N-Bromosuccinimide (NBS) Mediated Bromination at the 6-Position

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic substitution reactions on electron-rich aromatic and heterocyclic compounds. wikipedia.orgmissouri.edunih.gov The pteridinone nucleus is an electron-rich heterocycle, making it a suitable substrate for bromination with NBS. missouri.edunih.gov The reaction typically proceeds by the electrophilic attack of a bromine species, generated from NBS, onto the pteridinone ring. The 6-position is often susceptible to such an attack due to the electronic properties of the fused ring system.

The reaction conditions for NBS bromination can be tuned to optimize regioselectivity. Using dimethylformamide (DMF) as a solvent has been shown to give high levels of para-selectivity in the bromination of other aromatic compounds, a principle that can be applied to achieve selectivity in pteridinone systems. wikipedia.orgmissouri.edu A typical procedure involves dissolving the pteridin-4(3H)-one substrate in a suitable solvent, such as acetonitrile (B52724) or DMF, and adding NBS portion-wise at a controlled temperature. nih.gov

Table 1: Representative Conditions for NBS Bromination

| Substrate Type | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Electron-Rich Aromatic | NBS | Acetonitrile (MeCN) | 0 °C to 60 °C | Regioselective Bromination nih.gov |

| Aromatic Heterocycles | NBS | DMF | Room Temperature | High para-selectivity wikipedia.orgmissouri.edu |

| Bacteriochlorin | NBS | CHCl₃ (1% pyridine) | Room Temperature | Regioselective Bromination nih.gov |

Comparative Analysis of Electrophilic Bromination Strategies

While NBS is a common choice, other electrophilic bromination agents can also be employed, each with its own advantages regarding reactivity, selectivity, and reaction conditions.

Molecular Bromine (Br₂): The classic method involves using elemental bromine, often in a solvent like acetic acid. semanticscholar.org While effective, Br₂ is highly reactive and can sometimes lead to over-bromination or the formation of side products, making selectivity a challenge. masterorganicchemistry.com It is also more hazardous to handle than NBS. masterorganicchemistry.com

NBS/Silica (B1680970) Gel: Using NBS supported on silica gel is a good brominating agent for regioselective electrophilic aromatic brominations, often providing cleaner reactions and simpler workups. researchgate.net

Tetraalkylammonium Tribromides: These reagents are known to be highly para-selective for the bromination of phenols and other activated aromatic rings, suggesting they could be effective for achieving high regioselectivity in pteridinone systems. researchgate.net

In-situ Generated Bromine: Systems such as LiBr/ceric ammonium nitrate (CAN) can produce Br₂ in situ, offering similar regioselectivity to molecular bromine but with potentially milder conditions. researchgate.net

Table 2: Comparison of Electrophilic Brominating Agents

| Reagent | Key Advantages | Potential Drawbacks | Selectivity Profile |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Easy to handle, good selectivity for electron-rich systems. nih.gov | Can decompose over time. nih.gov | High, especially in polar solvents like DMF. missouri.edu |

| Bromine (Br₂) in Acetic Acid | High reactivity, inexpensive. | Hazardous, may lead to multiple brominations. masterorganicchemistry.com | Moderate, dependent on substrate and conditions. semanticscholar.org |

| NBS/Silica Gel | Mild conditions, easy product isolation. researchgate.net | May require longer reaction times. | Good regioselectivity. researchgate.net |

| Tetraalkylammonium Tribromides | High para-selectivity for activated systems. researchgate.net | Reagent synthesis required. | Potentially high for the 6-position. |

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of derivatives of this compound can be approached using either convergent or divergent strategies, which are fundamental concepts in planning complex organic syntheses.

A divergent synthesis begins with a common intermediate, in this case, this compound. This core structure is then subjected to various reactions to create a library of related compounds. For example, the nitrogen at the N-3 position could be alkylated or acylated, or the bromine atom at the 6-position could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Hartwig-Buchwald couplings) to introduce a wide array of functional groups. nih.gov This approach is highly efficient for generating structural diversity from a single, readily available precursor.

Derivatization Strategies and Synthetic Transformations of 6 Bromopteridin 4 3h One

Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopteridin-4(3H)-one

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org The bromine atom at the C6-position of the electron-deficient pteridinone ring makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester. wikipedia.orgmdpi.comlibretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step in the catalytic cycle. wikipedia.orgorganic-chemistry.org The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For heteroaromatic substrates like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. While specific examples for this compound are not extensively detailed in the cited literature, the reactivity of similar bromo-substituted nitrogen heterocycles, such as dichloropyrimidines, provides a strong precedent for its successful application. mdpi.com Electron-rich boronic acids have been shown to produce good yields in these systems. mdpi.com The reaction conditions are typically mild and tolerant of various functional groups. mdpi.com

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Moderate |

This table presents representative conditions for the Suzuki-Miyaura coupling of bromo-heterocycles based on findings for similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com Yields are described qualitatively as reported in the source.

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. organic-chemistry.orglibretexts.org This transformation is instrumental for installing rigid alkynyl linkers into molecular scaffolds.

The utility of this reaction on the pteridinone core has been demonstrated using a 6-triflate-substituted pteridinone, a close analogue and highly reactive alternative to 6-bromopteridinone. acs.org The triflate was successfully coupled with various terminal alkyne alcohols under standard Sonogashira conditions, utilizing a Pd(PPh₃)₄ catalyst and CuI, to afford the corresponding C6-alkynyl pteridinones. These reactions were often performed using microwave irradiation to accelerate the transformation. acs.org

| Entry | Alkyne | Catalyst System | Base / Solvent | Conditions | Product |

| 1 | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N, DMF | Microwave, 175 °C | 6-(3-hydroxyprop-1-yn-1-yl)pteridinone derivative |

| 2 | But-3-yn-1-ol | Pd(PPh₃)₄, CuI | Et₃N, DMF | Microwave, 175 °C | 6-(4-hydroxybut-1-yn-1-yl)pteridinone derivative |

| 3 | Pent-4-yn-1-ol | Pd(PPh₃)₄, CuI | Et₃N, DMF | Microwave, 175 °C | 6-(5-hydroxypent-1-yn-1-yl)pteridinone derivative |

Data synthesized from the Sonogashira coupling performed on a C6-triflate pteridinone derivative as described in the literature. acs.org

The Buchwald-Hartwig amination has become a prevalent method for the synthesis of aryl amines from aryl halides or pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org This palladium-catalyzed C-N cross-coupling reaction has broad substrate scope, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. libretexts.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

This reaction is particularly useful for functionalizing electron-deficient heteroaromatic halides like this compound. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency and is tailored to the specific coupling partners. Research on similar substrates, such as 2-bromopyridines, has shown that this method provides an expedient route to a variety of secondary and tertiary aminopyridines using catalysts like palladium(II) acetate (B1210297) with phosphine ligands. researchgate.net

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 |

| 2 | Piperidine (B6355638) | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 |

| 3 | Aniline | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |

| 4 | Benzylamine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 |

This table illustrates typical conditions for the Buchwald-Hartwig amination of bromo-heterocycles, based on protocols developed for substrates such as 2-bromopyridines. researchgate.net

Nucleophilic Aromatic Substitution on the Pteridinone Ring System

The inherent electron-deficient nature of the pyrazine (B50134) ring within the pteridinone system makes it susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This reactivity provides a pathway for the direct displacement of a leaving group, such as bromide, by a suitable nucleophile.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and aromaticity is restored. The presence of electron-withdrawing groups, and in this case, the electron-deficient nature of the pteridine (B1203161) nucleus itself, stabilizes the negative charge of the Meisenheimer complex and activates the ring for attack. masterorganicchemistry.comlibretexts.org

The reactivity of the C6-position of the pteridinone core has been demonstrated through the reaction of a 6-triflylpteridinone with various sulfur nucleophiles. acs.org Treatment with ω-mercaptoalcohols led to the smooth displacement of the triflate leaving group to afford the corresponding thioethers in good yields. This highlights the electrophilicity of the C6-position and its susceptibility to attack by soft nucleophiles like thiols.

| Entry | Nucleophile | Product |

| 1 | 2-Mercaptoethanol | 6-((2-hydroxyethyl)thio)pteridinone derivative |

| 2 | 3-Mercapto-1-propanol | 6-((3-hydroxypropyl)thio)pteridinone derivative |

| 3 | 4-Mercapto-1-butanol | 6-((4-hydroxybutyl)thio)pteridinone derivative |

Data synthesized from the nucleophilic aromatic substitution performed on a C6-triflate pteridinone derivative. acs.org

While bromide is a competent leaving group, other groups such as the trifluoromethanesulfonate (B1224126) (triflate, OTf) group can offer enhanced reactivity in both palladium-catalyzed and nucleophilic substitution reactions. wikipedia.org Aryl triflates are often more reactive than the corresponding bromides in oxidative addition to palladium(0). libretexts.org

A pteridinone C6-triflate has been synthesized and utilized as a versatile intermediate for generating a library of analogues. acs.org The synthesis begins with a pteridine 2,4,6-trione, which is converted nearly quantitatively to the desired 6-triflate intermediate using triflic anhydride. acs.org This highly reactive triflate serves as a superior precursor for a range of transformations. Its utility was showcased in SₙAr reactions with thiols and in palladium-catalyzed reactions, including the Sonogashira coupling and cyanation, demonstrating its broad applicability as a synthetic linchpin for the derivatization of the pteridinone core. acs.org The ability to readily generate and react this triflate intermediate provides a powerful alternative to strategies relying solely on 6-bromopteridinone.

Functional Group Interconversions on the this compound Scaffold

The inherent reactivity of the this compound scaffold allows for a variety of functional group interconversions, providing access to a wide array of derivatives with tailored properties. These modifications can be strategically directed to different positions of the pteridinone core.

Modifications at the 3-Position and Carbonyl Oxygen

The pyrimidine (B1678525) portion of the this compound molecule, specifically the N3-position and the C4-carbonyl oxygen, presents key opportunities for derivatization.

N3-Alkylation: The nitrogen atom at the 3-position can be readily alkylated under standard basic conditions. The reaction typically involves the use of an appropriate alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This straightforward approach allows for the introduction of a wide range of alkyl and substituted alkyl chains, influencing the molecule's solubility, lipophilicity, and biological interactions.

O-Alkylation and Glycosylation: The carbonyl oxygen at the 4-position, existing in tautomeric equilibrium with the hydroxyl group in 6-bromopteridin-4-ol, can be targeted for O-alkylation. This transformation is typically achieved by reacting the pteridinone with an alkylating agent in the presence of a suitable base. Furthermore, this position is amenable to glycosylation reactions, where carbohydrate moieties are introduced. These O-linked glycans can significantly impact the molecule's pharmacokinetic properties and its ability to interact with biological targets.

| Position | Modification | Reagents and Conditions | Resulting Functional Group |

| N3 | Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), DMF | N-Alkyl |

| O4 | Alkylation | Alkyl halide, Base | O-Alkyl (ether) |

| O4 | Glycosylation | Glycosyl donor, Promoter | O-Glycoside |

Transformations within the Pyrimidine Moiety

Beyond the N3 and C4 positions, the pyrimidine ring of this compound offers further avenues for chemical modification. These transformations can involve alterations to the ring structure itself or substitution at other available positions. While less common, these modifications can lead to significant changes in the fundamental properties of the scaffold. Ring-opening and subsequent recyclization reactions, for instance, can be employed to introduce different heterocyclic systems, thereby dramatically altering the molecular framework.

Synthesis of Hybrid Molecules Incorporating the this compound Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound core, with its reactive bromine atom at the 6-position, is an excellent platform for the synthesis of such hybrid molecules. The C6-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of aryl, heteroaryl, or vinyl groups can be introduced at the 6-position. This allows for the fusion of the pteridinone core with other biologically active moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It allows for the introduction of a diverse array of primary and secondary amines at the 6-position of the pteridinone scaffold. This is a crucial strategy for linking the core to amine-containing pharmacophores or for modulating the electronic properties of the molecule.

Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the bromine atom at the 6-position can be displaced by strong nucleophiles. This reaction provides an alternative route to introduce various substituents, although it is often more limited in scope compared to palladium-catalyzed methods.

These cross-coupling and substitution reactions are instrumental in the construction of hybrid molecules where the this compound core is covalently linked to other chemical entities, potentially leading to synergistic or novel biological activities.

| Reaction Type | Reagents and Conditions | Bond Formed | Introduced Moiety |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | C-C | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N | Amino group |

| Nucleophilic Aromatic Substitution | Nucleophile | C-Nu | Various nucleophilic groups |

Advanced Analytical Characterization Techniques for 6 Bromopteridin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique that provides direct information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the unambiguous assignment of a molecule's structure.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For 6-Bromopteridin-4(3H)-one, the spectrum would be characterized by distinct signals corresponding to the protons on the pteridine (B1203161) ring. The proton at position 7 (H-7) and the N-H proton at position 3 are the primary features expected in the spectrum of the parent compound.

The chemical shift (δ) of these protons is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom. The aromatic proton (H-7) is expected to appear in the downfield region of the spectrum, typical for protons attached to electron-deficient heterocyclic systems. The N-H proton signal is often broad and its position can be concentration and solvent-dependent.

In derivatives of this compound, additional signals would appear corresponding to aliphatic or other aromatic protons on substituted groups. The integration of these signals would reveal the relative number of protons, while their splitting patterns (e.g., singlet, doublet, triplet) would provide information about neighboring protons, a phenomenon known as spin-spin coupling. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound This interactive table provides hypothetical data based on known principles for similar heterocyclic compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-7 | 8.0 - 9.0 | Singlet (s) | Located in the aromatic region, deshielded by adjacent nitrogen atoms and the pyrimidine (B1678525) ring. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. pressbooks.pub Unlike ¹H NMR, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, meaning each unique carbon atom appears as a single sharp line (a singlet). libretexts.org This simplifies the spectrum and allows for a direct count of non-equivalent carbon atoms in the molecule. openstax.org

For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the pteridine ring system. The chemical shifts of these carbons are influenced by their hybridization (sp²), their proximity to electronegative atoms (nitrogen, oxygen, bromine), and their position within the aromatic system. openstax.orgcrunchchemistry.co.uk

Carbonyl Carbon (C-4): This carbon is expected to be the most downfield signal (160-180 ppm) due to its sp² hybridization and double bond to an electronegative oxygen atom. libretexts.orglibretexts.org

Aromatic Carbons: Carbons within the pyrazine (B50134) and pyrimidine rings (C-2, C-4a, C-6, C-7, C-8a) will resonate in the aromatic region (typically 110-160 ppm). bhu.ac.in

Carbon bonded to Bromine (C-6): The carbon directly attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect, affecting its chemical shift. docbrown.info

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides hypothetical data based on established chemical shift correlations.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hybridization | Key Influences |

|---|---|---|---|

| C-2 | 145 - 160 | sp² | Adjacent to two nitrogen atoms. |

| C-4 | 160 - 175 | sp² | Carbonyl carbon, deshielded by oxygen. |

| C-4a | 125 - 140 | sp² | Bridgehead carbon in an aromatic system. |

| C-6 | 115 - 130 | sp² | Directly bonded to bromine. |

| C-7 | 140 - 155 | sp² | Aromatic CH, adjacent to nitrogen. |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure, especially for complex derivatives. wikipedia.org These techniques spread NMR signals across two frequency dimensions, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edulibretexts.org A COSY spectrum of a derivative of this compound would show cross-peaks connecting signals from adjacent protons, allowing for the mapping of proton-proton spin systems within substituents. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). frank-dieterle.delibretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the H-7 proton signal with the C-7 carbon signal, providing an unambiguous assignment for both. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). libretexts.org HMBC is vital for connecting different parts of a molecule. For instance, the H-7 proton would show correlations to carbons C-6, C-8a, and C-4a, confirming the connectivity around the pyrazine ring. The N3-H proton could show correlations to C-2 and C-4, confirming the structure of the pyrimidinone ring.

Table 3: Predicted 2D NMR Correlations for the this compound Core This interactive table illustrates the expected key correlations for structural assembly.

| Proton | HSQC Correlation (¹JCH) | HMBC Correlations (²⁻³JCH) |

|---|---|---|

| H-7 | C-7 | C-6, C-8a, C-4a |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like pteridine derivatives. rsc.org ESI-MS typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

A key feature in the ESI-MS spectrum of this compound would be the presence of a characteristic isotopic pattern for bromine. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two major peaks in the mass spectrum for any bromine-containing ion, separated by 2 Da and with nearly equal intensity. nih.gov This distinctive "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. For this compound (C₆H₄BrN₅O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Collision-induced dissociation (tandem MS or MS/MS) experiments coupled with HRMS can be used to study the fragmentation pathways of the parent ion. mdpi.com Analyzing the exact masses of the fragment ions can help to confirm the structure of the pteridine core and identify the location of substituents in its derivatives. nih.gov

Table 4: Mass Spectrometry Data for this compound This interactive table shows the calculated mass values for the target compound.

| Parameter | Formula | Expected Value |

|---|---|---|

| Molecular Formula | C₆H₄BrN₅O | |

| Monoisotopic Mass | C₆H₄⁷⁹BrN₅O | 240.9603 Da |

| [M+H]⁺ (for ⁷⁹Br) | C₆H₅⁷⁹BrN₅O⁺ | 241.9681 Da |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the interaction of electromagnetic radiation with the molecular vibrations of a compound. This provides a unique spectral fingerprint, allowing for the identification of specific functional groups and structural features.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic absorption bands corresponding to specific bond types. utdallas.eduspecac.com The key functional groups in this compound and their expected FT-IR absorption ranges are detailed below.

The pteridinone core of the molecule gives rise to several characteristic vibrations. The N-H stretching of the lactam group is expected to produce a broad absorption band in the region of 3200-3500 cm⁻¹. The C=O (amide) stretching vibration is a strong and sharp band typically observed between 1650 and 1700 cm⁻¹. specac.comlibretexts.org The aromatic C=C and C=N stretching vibrations of the pyrimidine and pyrazine rings will appear in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the bromine atom attached to the pteridinone ring can be inferred from a C-Br stretching vibration in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹. utdallas.edu

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200-3500 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C=O (Amide) | Stretch | 1650-1700 | Strong, Sharp |

| C=N (Ring) | Stretch | 1550-1650 | Medium |

| C=C (Aromatic Ring) | Stretch | 1400-1600 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

| C-Br | Stretch | 500-700 | Medium to Strong |

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FT-IR. It is particularly useful for analyzing symmetric non-polar bonds and is less sensitive to interference from aqueous media. nih.gov For this compound, Raman spectroscopy can be employed to further probe the vibrations of the pteridinone ring system. The symmetric stretching vibrations of the aromatic rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

The C-Br stretching vibration is also expected to be Raman active and can provide confirmatory evidence for the presence of the bromine substituent. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable technique for detecting trace amounts of this compound or its derivatives, as it can significantly enhance the Raman signal. researchgate.net The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete vibrational assignment and a higher degree of confidence in the structural characterization.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities. mdpi.com The choice of chromatographic method depends on the properties of the compound and the desired scale of separation.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high precision and accuracy. nih.gov A reversed-phase HPLC method is typically suitable for pteridine derivatives. nih.gov In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

A common mobile phase for the analysis of pteridines consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is typically performed using a UV detector, as the pteridinone ring system exhibits strong UV absorbance. The retention time of this compound will be influenced by the specific mobile phase composition, pH, and column temperature.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for the initial screening of purification fractions. wikipedia.org For a compound of intermediate polarity like this compound, a normal-phase TLC system is appropriate.

The stationary phase is typically silica (B1680970) gel, a polar adsorbent, coated on a glass or aluminum plate. The mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. A mixture of a moderately polar solvent, such as ethyl acetate (B1210297), and a nonpolar solvent, like hexane (B92381) or dichloromethane, is often effective. The ratio of these solvents can be adjusted to optimize the separation. After development, the spots can be visualized under UV light, as the pteridinone ring is UV active. austinpublishinggroup.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Pharmacological Investigations and Biological Activities of 6 Bromopteridin 4 3h One and Its Derivatives

Anticancer Activity Research

The anticancer potential of pteridine (B1203161) and pteridinone derivatives is a major area of investigation. These compounds have been explored for their ability to inhibit cancer cell growth, target key signaling pathways, and induce programmed cell death. globalresearchonline.netorientjchem.org

Derivatives based on the pteridinone core have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. In one study, a series of novel pteridinone derivatives were synthesized and evaluated for their antiproliferative activity. The most promising compound from this series, labeled III₄, showed potent cytotoxic effects across four cell lines: A549 (lung carcinoma), HCT116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer), with IC₅₀ values of 1.27 µM, 1.36 µM, 3.85 µM, and 4.06 µM, respectively. rsc.org

In another research effort, pteridinone derivatives incorporating a sulfonyl moiety were developed. The standout compound, B2, exhibited particularly strong antiproliferative effects against HCT116, PC-3, and BT474 (breast cancer) cell lines, with IC₅₀ values of 0.30 µM, 1.82 µM, and 1.69 µM, respectively. rsc.org Further studies on 5,8-dihydropteridine-6,7-dione (B2356466) derivatives confirmed their antiproliferative activity against MGC-803 (gastric cancer), SGC-7901 (gastric cancer), A549, and PC-3 cancer cell lines. researchgate.net Similarly, a separate investigation into purine/pteridine-based compounds identified derivative 7e as a highly potent agent, with a GI₅₀ value of 44 nM. nih.gov

The cytotoxic activity of selected pteridinone derivatives is summarized below.

| Compound Series | Specific Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| Pteridinone Derivatives | III₄ | A549 (Lung) | 1.27 µM | rsc.org |

| Pteridinone Derivatives | III₄ | MCF-7 (Breast) | 4.06 µM | rsc.org |

| Pteridinone Derivatives | III₄ | PC-3 (Prostate) | 3.85 µM | rsc.org |

| Pteridinone-Sulfonyl Derivatives | B2 | PC-3 (Prostate) | 1.82 µM | rsc.org |

| Purine/Pteridine Derivatives | 7e | Not Specified | 44 nM | nih.gov |

The mechanism behind the anticancer activity of pteridinone derivatives often involves the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and pteridine-based compounds have been designed as potent inhibitors. nih.gov A study focused on creating dual inhibitors of EGFR and BRAFV600E identified several pteridine-based derivatives with significant EGFR inhibitory activity. Compound 7e from this series demonstrated an IC₅₀ value of 92 nM against EGFR, comparable to the established inhibitor erlotinib (B232) (IC₅₀ = 80 nM). nih.gov In a different study, researchers successfully optimized a previously reported EGFR inhibitor with a pteridine-7(8H)-one core to develop new, selective inhibitors for Bruton's tyrosine kinase (BTK), further highlighting the versatility of this scaffold in targeting kinases. nih.gov The original EGFR inhibitor, compound 3z, served as the starting point for this optimization. nih.gov

BRAFV600E: The BRAFV600E mutation is a known driver in several cancers, particularly melanoma. nih.gov The same study that identified potent EGFR inhibitors also evaluated its pteridine derivatives for activity against BRAFV600E. However, the findings suggested that BRAFV600E may not be a primary target for that specific class of pteridine compounds. nih.gov

The kinase inhibitory activity of representative pteridine derivatives is detailed in the table below.

| Compound Series | Specific Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Purine/Pteridine Derivatives | 7e | EGFR | 92 nM | nih.gov |

| Pteridine-7(8H)-one Derivatives | 24a | BTK | 4.0 nM | nih.gov |

| Pteridinone-Sulfonyl Derivatives | B2 | PLK1 | 6.3 nM | rsc.org |

| Pteridinone-Sulfonyl Derivatives | B2 | BRD4 | 179 nM | rsc.org |

A key characteristic of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. Research has shown that pteridinone derivatives are capable of initiating this process through various mechanisms. For instance, certain pteridinone compounds were found to cause a significant decrease in the mitochondrial membrane potential, a critical event that leads to the activation of the apoptotic cascade. rsc.orgrsc.org Studies involving a benzo orientjchem.orgnih.govoxepino[3,2-b] pyridine (B92270) derivative demonstrated that it induced apoptosis by upregulating the pro-apoptotic gene BAX and downregulating the anti-apoptotic gene BCL-2. mdpi.com Similarly, research on acridine (B1665455) derivatives showed they could cause cancer cell death by inducing apoptosis in a dose-dependent manner. nih.gov Flow cytometry analysis of cells treated with a fused benzo[h]chromeno[2,3-d]pyrimidine derivative confirmed its ability to induce apoptosis. nih.gov

Beyond inducing apoptosis, pteridinone derivatives can also halt cancer progression by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication; arresting this process prevents the proliferation of cancer cells. Studies have demonstrated that specific pteridinone derivatives can cause cell cycle arrest at different phases. One derivative was shown to arrest HCT116 cells in the S phase, while another derivative containing a sulfonyl moiety arrested the same cell type in the G2 phase. rsc.orgrsc.org This ability to modulate cell cycle progression is a crucial aspect of their antitumor activity. nih.govnih.gov

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, pteridine derivatives have been investigated for their potential to combat bacterial infections. researchgate.net The emergence of antibiotic-resistant strains has created an urgent need for novel antimicrobial agents, and heterocyclic compounds like pteridines represent a promising avenue of research. researchgate.netmdpi.com

The antimicrobial potential of new pteridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized pteridine compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that the compounds possessed a high ability to inhibit the growth of these investigated microbes. researchgate.net Other studies on different heterocyclic structures, such as pyridazinone-based diarylurea derivatives, have also shown potent antibacterial activity against Staphylococcus aureus, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.org The presence of a bromine atom in bromophenol derivatives has been shown to contribute significantly to their antibacterial effect, particularly against Gram-positive bacteria like S. aureus, which have a more permeable peptidoglycan layer. nih.gov

The table below presents the antibacterial activity of selected heterocyclic derivatives.

| Compound Series | Specific Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|---|

| Pyridazinone-based Diarylurea | 10h | Staphylococcus aureus | 16 µg/mL | rsc.org |

| Pyrrolidine-2,5-dione Derivative | 8 | Staphylococcus aureus | 16-256 µg/mL | nih.gov |

| Pyridazinone Derivative | 7 | Staphylococcus aureus (MRSA) | 3.74–8.92 µM | mdpi.com |

| Pyridazinone Derivative | 13 | Staphylococcus aureus (MRSA) | 3.74–8.92 µM | mdpi.com |

| Pteridine Derivatives | Not specified | Staphylococcus aureus | High Inhibition | researchgate.net |

| Pteridine Derivatives | Not specified | Escherichia coli | High Inhibition | researchgate.net |

Antifungal Activity Evaluations (e.g., Candida albicans)

The investigation into the antifungal properties of 6-Bromopteridin-4(3H)-one and its derivatives, particularly against common fungal pathogens like Candida albicans, is an emerging field. While various nitrogen-containing heterocyclic compounds, such as pyridinones and triazines, have demonstrated antifungal capabilities, specific research detailing the efficacy of pteridinone scaffolds is less prevalent. nih.govnih.gov Studies on compounds like 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) have shown fungicidal activity against C. albicans, including drug-resistant strains. nih.govnih.gov These findings establish a precedent for the potential antifungal action of heterocyclic cores; however, comprehensive studies focusing specifically on this compound are required to fully determine its spectrum of activity and potential as an antifungal agent.

Elucidation of Antimicrobial Mechanisms of Action (e.g., DNA Gyrase Inhibition)

The mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes, with DNA gyrase being a key target for classes like quinolones. mdpi.com DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, making it a validated target for antibiotic development. mdpi.comnih.gov While extensive research has been conducted on various chemical scaffolds as DNA gyrase inhibitors, literature specifically implicating this compound or its direct derivatives in this mechanism is limited. The exploration of pteridinone derivatives as potential DNA gyrase inhibitors represents a prospective area for future antimicrobial research, building upon the established importance of this enzyme as a therapeutic target. nih.govmdpi.com

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a therapeutic class of agents used in the management of type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. frontiersin.orgnih.gov The search for novel, potent, and safe α-glucosidase inhibitors has led to the investigation of a wide array of synthetic and natural compounds, including many heterocyclic structures. nih.govresearchgate.net Research into related heterocyclic systems has demonstrated significant inhibitory potential. For instance, certain 1,3-thiazolidin-4-one derivatives have shown inhibitory activity against the α-glucosidase enzyme, with some compounds proving to be many times more active than the standard drug, acarbose. researchgate.net While these findings underscore the potential of heterocyclic scaffolds in this therapeutic area, dedicated studies on this compound derivatives are necessary to characterize their specific inhibitory activity and mechanism against α-glucosidase.

Tyrosinase Inhibition for Melanin (B1238610) Biosynthesis Modulation

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for use as skin-whitening agents. researchgate.net A variety of chemical compounds, including numerous heterocycles, have been identified as tyrosinase inhibitors. mdpi.com For example, studies on 3-hydroxypyridine-4-ones have established their ability to inhibit tyrosinase, an effect that can be modulated by alkyl substitution on the aromatic ring. nih.gov Although the pteridinone core is distinct from pyridinone, the established activity of related heterocyclic structures provides a strong rationale for evaluating this compound and its derivatives as potential modulators of melanin biosynthesis through tyrosinase inhibition.

Other Relevant Enzyme Targets (e.g., COX, BACE1, DPP-4)

The versatility of the pteridinone scaffold suggests its potential for interaction with other clinically relevant enzymes.

Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Various nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) and pyrido[2,3-d]pyridazine-2,8-dione derivatives, have been investigated as selective or dual COX inhibitors. nih.govsemanticscholar.org This suggests that the pteridinone ring system could also be explored for anti-inflammatory activity via COX inhibition. mdpi.com

Beta-secretase 1 (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease, as it is a rate-limiting enzyme in the production of amyloid-beta peptides. nih.govnih.gov The development of BACE1 inhibitors has involved a wide range of molecular structures, including numerous heterocyclic systems designed to interact with the enzyme's active site. als-journal.comrsc.orgmdpi.com The potential for pteridinone derivatives to act as BACE1 inhibitors remains an area for future investigation.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, or "gliptins," are a class of oral medications for type 2 diabetes that work by preventing the breakdown of incretin (B1656795) hormones. nih.govplos.org The structures of approved DPP-4 inhibitors often feature nitrogen-rich heterocyclic cores, such as xanthine (B1682287) or pyrimidinedione. nih.gov Furthermore, the incorporation of halogen atoms, such as bromine, has been noted to influence the inhibitory activity of some compounds. nih.govmdpi.com This provides a compelling basis for the synthesis and evaluation of this compound derivatives as potential DPP-4 inhibitors. nih.govmdpi.com

Other Reported Biological Activities of Pteridinone Analogues

The pteridine ring system, a fusion of pyrazine (B50134) and pyrimidine (B1678525) rings, is a versatile scaffold that has demonstrated a wide array of pharmacological responses. nih.govorientjchem.org Analogues and derivatives based on this and related heterocyclic structures have been investigated for numerous therapeutic applications.

Pteridine derivatives are considered promising therapeutic agents for managing chronic inflammation-related diseases. nih.gov Synthetic pteridine derivatives have shown a range of clinically useful properties, including anti-inflammatory effects. Several studies have highlighted the potential of pteridinone analogues to mitigate inflammatory responses. For instance, certain pyridazinone derivatives, which are structurally related to pteridinones, have been identified as inhibitors of the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory process. nih.govmdpi.com Further investigation showed that the most potent of these compounds also inhibited the production of interleukin-6 (IL-6) induced by LPS. nih.govmdpi.com

One study on 2,4-diaminopteridine (B74722) derivatives demonstrated dual-target action as both antioxidants and anti-inflammatory agents by inhibiting soybean lipoxygenase. In a rat model of colitis, certain pteridine derivatives showed efficacy with minimal tissue damage. Specifically, the compound 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine exhibited a potent anti-inflammatory effect, achieving a 60% greater reduction in rat paw edema compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Another class of related compounds, pyrrole (B145914) derivatives, has also been evaluated for anti-inflammatory activity. unina.it In a mouse model of inflammatory pain, several pyrrole compounds demonstrated significant analgesic and anti-inflammatory effects, which are attributed to their inhibition of COX-2 activity. unina.it

The search for novel pain management therapies has led to the investigation of various heterocyclic compounds, including pteridinone analogues. A study on N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones, which share a similar heterocyclic core, revealed significant analgesic properties. nih.gov In the phenylbenzoquinone-induced 'writhing' test in mice, all tested compounds were more active than acetylsalicylic acid (ASA), with ED₅₀ values ranging from 0.04 to 11 mg/kg. nih.gov Three of these compounds also showed analgesic effects in the 'hot plate' test at doses higher than morphine. nih.gov

Similarly, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and tested for analgesic and anti-inflammatory activities. nih.gov Several of these compounds exhibited more potent analgesic activity than ASA. nih.gov Furthermore, novel epibatidine (B1211577) analogues have been shown to produce potent analgesic effects by activating α4β2 nicotinic receptors, indicating another potential mechanism through which pteridinone-related structures might act. nih.gov Research into pellucidin A, a dimeric ArC2 compound, demonstrated antinociceptive effects against chemically induced pain in mice, likely through peripheral mechanisms involving the inhibition of COX-2 and nitric oxide synthase (NOS). nih.gov

Certain pteridine derivatives have been noted for their immunosuppressive properties. This activity is often linked to their anti-inflammatory effects, as the immune and inflammatory responses are closely related. The well-known pteridine derivative, methotrexate (B535133), is a cornerstone medication for treating various autoimmune and inflammatory diseases due to its ability to reduce inflammation. While specific studies on the immunosuppressive activity of this compound were not prominently found, the general class of pteridines shows potential in this area.

Structurally similar heterocyclic systems, such as quinazolin-4(3H)-ones, have been extensively studied for their anticonvulsant properties. The structure-activity relationship (SAR) analysis of these compounds has revealed key features necessary for activity. nih.gov For instance, the acetamide (B32628) moiety in certain pyrrolidine-2,5-dione derivatives was found to extend anticonvulsant activity. nih.gov

In one study, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were evaluated. nih.gov In the maximal electroshock (MES) test, two compounds demonstrated protection, while in the 6 Hz seizure model, five compounds showed antiseizure activity. nih.gov Another study on quinazoline (B50416) derivatives identified three highly active compounds with low toxicity that showed a high affinity for the GABA-A receptor, a key target for anticonvulsant drugs. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound ID | Test Model | Protection (%) | Notes | Reference |

| 5b | PTZ | 100% | 4-chloro substitution. Higher activity than 4-fluoro. | mdpi.com |

| 5c | PTZ | 100% | 4-fluoro substitution. | mdpi.com |

| 5d | PTZ | 100% | 4-bromo substitution. Showed higher activity than 4-chloro. | mdpi.com |

| 5e | PTZ | 100% | --- | mdpi.com |

| 5f | MES | 66% | --- | mdpi.com |

| 5a | MES | 50% | --- | mdpi.com |

| 5g | MES | 50% | --- | mdpi.com |

The urgent need for new antimalarial drugs has driven research into various chemical scaffolds, including those related to pteridinones. A study focusing on 1,4-disubstituted piperidine (B6355638) derivatives found that several compounds exhibited potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov For example, compound 13b showed five-fold greater activity against the 3D7 strain and ten-fold greater activity against the W2 strain compared to controls, with low cytotoxicity. nih.gov Another compound, 12a , also demonstrated strong activity against the W2 strain. nih.gov

The antiplasmodial effects of a series of bioinspired imidazolidinedione derivatives were found to be more potent against the chloroquine-resistant W2 strain (IC₅₀ between 4.98–11.95 µM) than the sensitive D10 strain (IC₅₀ between 12.75–19.85 µM). mdpi.com These findings highlight the potential of developing pteridinone-like structures as novel antimalarial agents, particularly for combating drug-resistant parasite strains. mdpi.com

Table 2: In Vitro Antimalarial Activity of Selected Piperidine Derivatives

| Compound ID | P. falciparum Strain | IC₅₀ (nM) | Cytotoxicity CC₅₀ (nM) | Selectivity Index (SI) | Reference |

| 13b | 3D7 (sensitive) | 4.19 | 112 | 26.7 | nih.gov |

| 13b | W2 (resistant) | 13.30 | 112 | 8.4 | nih.gov |

| 12a | W2 (resistant) | 11.06 | >100,000 | >9041 | nih.gov |

| 12d | 3D7 (sensitive) | 13.64 | 22,100 | 1620 | nih.gov |

| 14d | 3D7 (sensitive) | 14.85 | 13,300 | 895 | nih.gov |

| Chloroquine | 3D7 (sensitive) | 22.38 | 37.56 | 1.7 | nih.gov |

| Chloroquine | W2 (resistant) | 134.12 | 37.56 | 0.3 | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective therapeutic agents. For pteridinone analogues and related heterocyclic systems, SAR analyses have provided valuable insights into the structural requirements for their various biological activities.

For anti-inflammatory activity , SAR classification models for pyridazinone derivatives showed that the pyridazinone scaffold is a useful starting point for developing new anti-inflammatory drugs. mdpi.com The activity was influenced by the presence of chiral centers and the size of substituents on the chiral carbon. mdpi.com In a study of naproxen-based thiourea (B124793) derivatives, the presence of an m-substituted aromatic amine attached to the thiourea moiety was associated with prominent anti-inflammatory activity. mdpi.com

Regarding analgesic activity , SAR analysis of pyrrolo[3,4-d]pyridazinone derivatives indicated that specific substitutions on the piperazine (B1678402) or piperidine rings were key to their potency. nih.gov

In the context of anticonvulsant activity , SAR studies of quinazolin-4(3H)-one derivatives have been particularly informative. It was found that substitutions on the phenyl ring attached to the core structure significantly influenced activity. mdpi.com Generally, analogues with para-substitutions were more active than those with meta- or di-substitutions. mdpi.com Furthermore, electron-withdrawing groups (such as bromo, chloro, and fluoro) at the para-position enhanced anticonvulsant activity more than electron-donating groups. mdpi.com Specifically, a 4-bromo substitution resulted in higher activity than a 4-chloro substitution, which in turn was more active than a 4-fluoro substitution. mdpi.com The presence of a phenyl substituent is often required for optimal activity in several classes of anticonvulsants, including hydantoins and succinimides. slideshare.net

These SAR findings provide a rational basis for the future design and synthesis of more potent and selective this compound derivatives for a range of therapeutic applications.

Computational Chemistry and Molecular Modeling of 6 Bromopteridin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a potential drug and its protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., EGFR, DNA Gyrase, Tyrosinase)

No studies were found that performed molecular docking of 6-Bromopteridin-4(3H)-one with EGFR, DNA Gyrase, or Tyrosinase. Consequently, there is no data available on its predicted binding affinity (often expressed as a docking score or binding energy in kcal/mol) or its specific binding poses within the active sites of these important biological targets.

Identification of Key Interacting Residues and Binding Site Characteristics

Without docking studies, the key amino acid residues that might interact with this compound through hydrogen bonds, hydrophobic interactions, or other forces remain unidentified. The characteristics of its potential binding pockets within these proteins are therefore unknown.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide a view of the dynamic behavior of molecules and complexes over time, offering deeper insights into the stability of ligand-protein interactions and the conformational changes that may occur.

Assessment of Ligand-Receptor Complex Dynamics

There is no published research assessing the dynamics and stability of a complex between this compound and any biological receptor. Such a study would typically involve analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the binding over time.

Analysis of Conformational Flexibility and Solvent Effects

The conformational flexibility of this compound and the influence of solvent (typically water) on its structure and its interaction with a target protein have not been investigated through MD simulations. This analysis would be essential to understand how the compound behaves in a physiological environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing information about its structure, stability, and reactivity. No quantum chemical studies dedicated to this compound were found in the available literature. Such calculations would be useful for determining properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are fundamental to understanding the molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the energetic and spectroscopic properties of molecules with a high degree of accuracy.

A DFT analysis of this compound would typically involve optimizing the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived. Energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Spectroscopic properties that can be predicted through DFT calculations include infrared (IR), Raman, and UV-Visible spectra. Theoretical vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the molecular structure. Predicted UV-Visible spectra can provide insights into the electronic transitions within the molecule, which is valuable for understanding its photophysical properties.

While no specific DFT studies on this compound have been published, the following table illustrates the typical energetic and spectroscopic data that would be generated from such a study.

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Provides information on the polarity of the molecule. | |

| Vibrational Frequencies (IR/Raman) | Corresponds to specific bond vibrations, aiding in structural confirmation. | |

| Electronic Transitions (UV-Vis) | Relates to the absorption of light and potential color of the compound. |

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. Reactivity descriptors, derived from electronic structure calculations, provide a quantitative measure of a molecule's reactivity.

Local reactivity descriptors, such as Fukui functions and the local softness, can pinpoint the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions. Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich and electron-deficient areas.

Furthermore, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and kinetics of a reaction. While no such studies have been performed on this compound, this approach could be used to investigate its synthesis, degradation, or metabolic pathways.

The following table outlines key reactivity descriptors and their significance in predicting the chemical behavior of a molecule like this compound.

| Reactivity Descriptor | Predicted Value | Significance |

| Chemical Hardness | Measures resistance to change in electron configuration. | |

| Chemical Softness | The reciprocal of hardness, indicating reactivity. | |

| Electronegativity | Measures the tendency to attract electrons. | |

| Electrophilicity Index | Quantifies the ability of a molecule to accept electrons. | |

| Fukui Functions | Identifies the most reactive sites for nucleophilic and electrophilic attack. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME and toxicity (ADMET) prediction are crucial components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. These computational models can significantly reduce the attrition rate of drug candidates in later stages of development.

Prediction of Oral Bioavailability and Gastrointestinal Absorption

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for orally delivered therapeutics. Computational models can predict this based on a molecule's physicochemical properties. For this compound, properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area would be calculated.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which provides a qualitative assessment of a compound's potential for good oral bioavailability. More sophisticated Quantitative Structure-Activity Relationship (QSAR) models can provide a quantitative prediction of oral bioavailability and gastrointestinal absorption. These models are built using large datasets of compounds with known experimental values. While no specific predictions for this compound are available, the table below illustrates the typical parameters assessed.

| ADME Parameter | Predicted Value/Compliance | Significance |

| Lipinski's Rule of Five | Indicates potential for good oral bioavailability. | |

| Gastrointestinal Absorption | Predicts the extent to which the compound is absorbed from the gut. | |

| Oral Bioavailability | Estimates the fraction of the drug that reaches systemic circulation. | |

| Blood-Brain Barrier Penetration | Predicts the likelihood of the compound crossing into the central nervous system. |

Computational Approaches to Toxicity Profiling and Side Effect Prediction

Early identification of potential toxicity is critical in drug development. Computational toxicology models can predict a range of adverse effects, from organ-specific toxicity to mutagenicity and carcinogenicity. These models typically rely on structural alerts, which are chemical substructures known to be associated with toxicity, and QSAR models trained on large toxicology datasets.

For this compound, a computational toxicity assessment would screen for potential liabilities such as hepatotoxicity, cardiotoxicity (e.g., hERG channel inhibition), and mutagenicity (e.g., Ames test prediction). Furthermore, in silico models can predict potential off-target interactions, which are a common cause of side effects. By comparing the structure of this compound to a database of known drugs and their targets, potential unintended biological activities can be identified.

The following table summarizes the types of toxicity and side effect predictions that would be valuable in the assessment of this compound.

| Toxicity/Side Effect Endpoint | Predicted Outcome | Significance |

| hERG Inhibition | Predicts the risk of cardiotoxicity. | |

| Hepatotoxicity | Predicts the risk of liver damage. | |

| Mutagenicity (Ames) | Predicts the potential to cause genetic mutations. | |

| Carcinogenicity | Predicts the potential to cause cancer. | |

| Off-Target Interactions | Identifies potential unintended biological targets, which can lead to side effects. |

Applications and Future Research Directions of 6 Bromopteridin 4 3h One

Development of Novel Therapeutic Agents

The pteridine (B1203161) core is a well-established pharmacophore present in numerous biologically active molecules, including vitamins and drugs like methotrexate (B535133). ijrpr.com The exploration of pteridinone derivatives as novel therapeutic agents is an active area of research, with promising findings in oncology and antimicrobial drug development.

Preclinical Drug Discovery Pipelines for Oncology

Pteridinone derivatives are being actively investigated for their potential as anticancer agents. Research has focused on designing and synthesizing novel analogues that can target specific pathways involved in cancer cell proliferation and survival. A significant area of interest is the development of dual-target inhibitors, which can simultaneously modulate multiple proteins in a signaling cascade, potentially leading to more effective and durable therapeutic responses.

Recent studies have highlighted the potential of pteridinone derivatives as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). rsc.orgrsc.org Both PLK1 and BRD4 are key regulators of cell cycle progression and gene expression, and their dysregulation is implicated in various cancers. Novel pteridinone derivatives have been synthesized and shown to exhibit potent cytotoxic activity against a range of cancer cell lines. rsc.orgrsc.org For instance, certain derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, underscoring their therapeutic potential. rsc.orgrsc.org

Table 1: Investigational Pteridinone Derivatives in Oncology

| Compound Class | Target(s) | Potential Application | Key Findings |

| Pteridinone Derivatives | PLK1, BRD4 | Various Cancers | Dual inhibition, induction of apoptosis, cell cycle arrest. rsc.orgrsc.org |

The development of these pteridinone-based inhibitors is a promising strategy in oncology, and 6-Bromopteridin-4(3H)-one could serve as a valuable starting point for the synthesis of new and more potent anticancer agents.

Advancement in Antimicrobial Drug Development

The pteridine scaffold is also a known entity in the field of antimicrobial research. The structural similarity of pteridines to folic acid, an essential nutrient for many microorganisms, has led to the development of pteridine-based antimicrobial agents that act as folate antagonists.

Pteridinone analogues have been explored for their potential as antibacterial and antifungal agents. For example, certain 2-amino-6,7-di(pyridin-2-yl)pteridin-4(3H)-one derivatives have shown inhibitory activity against fungal pathogens like Candida albicans and Candida tropicalis. ijrpr.com The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in microbial metabolic pathways.

Future research in this area could focus on the synthesis and evaluation of this compound derivatives as a new class of antimicrobial agents. The bromine substituent could potentially enhance the activity or alter the selectivity of these compounds, leading to the discovery of novel drugs to combat infectious diseases.

Advancements in Agrochemical Chemistry

The diverse biological activities of heterocyclic compounds have long been leveraged in the development of agrochemicals. While the direct application of this compound in agriculture has not been extensively reported, the structural features of the pteridinone core suggest potential for exploration in this sector.

Herbicidal Applications of Pteridinone Analogues

There is currently limited published research on the herbicidal activity of pteridinone analogues. However, other nitrogen-containing heterocyclic compounds with similar structural motifs, such as pyrido[2,3-d]pyrimidines and quinazolinones, have been investigated as herbicides. mdpi.commdpi.com These compounds often act by inhibiting essential plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com

Given the structural similarities, it is conceivable that pteridinone derivatives could also exhibit herbicidal properties. Future research could involve the synthesis of a library of this compound analogues and their screening for herbicidal activity against a panel of common weeds. Structure-activity relationship (SAR) studies could then be employed to optimize the herbicidal potency and selectivity of these compounds.

Exploration of Other Agrochemical Uses

Beyond herbicides, there is potential for pteridinone analogues to be developed as other types of agrochemicals, such as insecticides or fungicides. The pteridine nucleus is found in some natural products with insecticidal properties, and certain piperidine (B6355638) derivatives, which share a heterocyclic nitrogen-containing ring, have been developed as commercial insecticides. google.com

The antifungal activity of some pteridine derivatives in the medical field suggests that this scaffold could also be effective against plant pathogenic fungi. ijrpr.com Therefore, a systematic investigation into the insecticidal and fungicidal properties of this compound and its derivatives is a worthwhile avenue for future research.

Integration into Chemical Biology Tools for Target Validation

Chemical probes are essential tools in chemical biology for the identification and validation of new drug targets. nuvisan.com These small molecules are designed to interact with specific proteins, allowing researchers to study their function in a cellular context. The development of potent and selective inhibitors can provide strong evidence for the "druggability" of a particular target. nih.gov

Given the demonstrated activity of pteridinone derivatives against specific protein targets like PLK1 and BRD4, it is plausible that analogues of this compound could be developed as chemical probes. rsc.orgrsc.org By modifying the core structure, it may be possible to create highly selective ligands for specific proteins of interest.

These chemical probes could be used in a variety of target validation studies, including:

Target Engagement Assays: To confirm that a compound is binding to its intended target in cells.

Phenotypic Screening: To link the inhibition of a specific target to a particular cellular phenotype.

Mechanism of Action Studies: To elucidate the downstream effects of inhibiting a target protein.